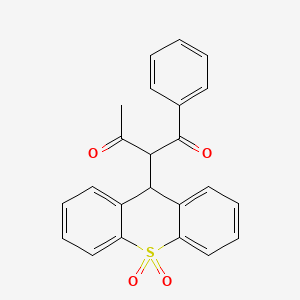
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione
Übersicht
Beschreibung
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione, also known as DTB or thioxanthenone, is a fluorescent dye that has been widely used in scientific research. It is a derivative of thioxanthene and has a unique chemical structure that makes it useful for a variety of applications. In
Wirkmechanismus
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione works by binding to hydrophobic regions of proteins and other biomolecules. It has been shown to bind to the hydrophobic pocket of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By binding to COX-2, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione inhibits the production of these prostaglandins and reduces inflammation.
Biochemical and Physiological Effects:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has several advantages for lab experiments. It is a highly fluorescent dye that can be easily detected and quantified. It is also relatively stable and has a long shelf life. However, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has some limitations. It is not water-soluble, which can limit its use in aqueous environments. It also has a relatively low quantum yield, which can make it less sensitive than other fluorescent dyes.
Zukünftige Richtungen
There are several future directions for the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione in scientific research. One area of interest is the development of new fluorescent probes based on the 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione structure. These probes could be used to label specific biomolecules and to study their interactions in vivo. Another area of interest is the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione in drug discovery. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has been shown to inhibit the growth of cancer cells, and it may have potential as a therapeutic agent for cancer and other diseases. Finally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione could be used to study the structure and function of membrane proteins, which are important targets for drug discovery.
Conclusion:
In conclusion, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione is a versatile fluorescent dye that has been widely used in scientific research. Its unique chemical structure and binding properties make it useful for a variety of applications, including fluorescence microscopy, flow cytometry, and spectroscopy. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione in scientific research, including the development of new fluorescent probes, the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione in drug discovery, and the study of membrane proteins.
Wissenschaftliche Forschungsanwendungen
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has also been used to study the dynamics of lipid membranes and to investigate the interaction between proteins and lipids.
Eigenschaften
IUPAC Name |
2-(10,10-dioxo-9H-thioxanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4S/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)28(26,27)20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBMPXSZFAFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C13)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10,10-dioxo-9H-thioxanthen-9-yl)-1-phenylbutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
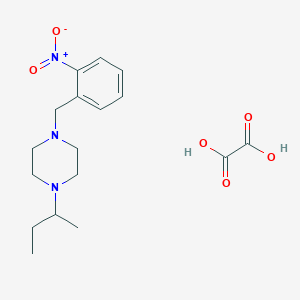


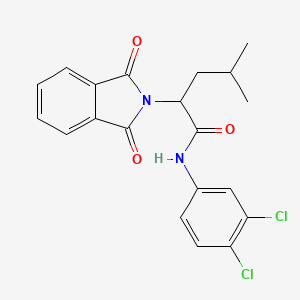
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)
![6-amino-4-(3-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)
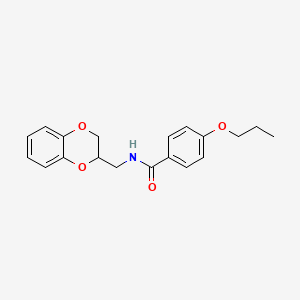
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3939352.png)
![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)
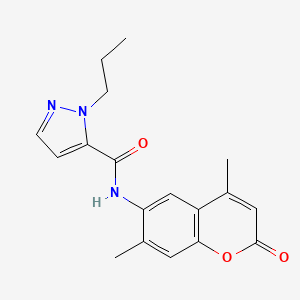
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)
![[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)